Copper arsenate

Description

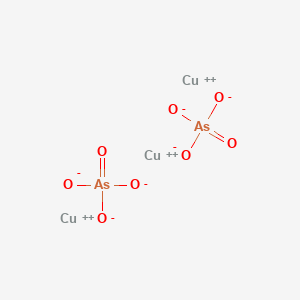

Structure

2D Structure

Properties

IUPAC Name |

tricopper;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Cu/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYSWCFUYJGIQA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Cu3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894196 | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light blue, blue, or bluish green solid; [Hawley] Blue-green to blue insoluble powder; [Ullmann] | |

| Record name | Copper arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7778-41-8, 10103-61-4, 29871-13-4 | |

| Record name | Copper arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), copper salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper Arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, copper(2+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV78GZO3YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Copper Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper arsenates are a group of inorganic compounds composed of copper, arsenic, and oxygen. These compounds exist in various forms, including naturally occurring minerals and synthetically produced materials.[1] Historically, some copper arsenates were utilized as pigments, such as Scheele's Green, due to their vibrant colors.[2] In modern applications, they have been investigated for use as insecticides, fungicides, and wood preservatives.[1][3] The synthesis of copper arsenate with controlled phase purity, crystal structure, and morphology is crucial for its application in various fields. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, focusing on precipitation and hydrothermal methods.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with precipitation and hydrothermal synthesis being the most common. The choice of method influences the resulting phase, particle size, and morphology of the this compound product.

Precipitation Synthesis

Precipitation is a widely used method for the synthesis of copper arsenates from aqueous solutions.[4] This technique involves the reaction of soluble copper and arsenate precursors to form an insoluble this compound product. The reaction conditions, such as pH, temperature, and reactant concentrations, are critical in determining the composition and properties of the final product.[5][6]

Experimental Protocol: Precipitation Synthesis of Copper(II) Arsenate

This protocol describes a general procedure for the synthesis of copper(II) arsenate by precipitation.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium arsenate (Na₂HAsO₄) or Arsenic trioxide (As₂O₃) dissolved in NaOH[4]

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

-

Deionized water

-

Filter paper

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of copper(II) sulfate.

-

Prepare an aqueous solution of sodium arsenate. Alternatively, an arsenious solution can be prepared by dissolving arsenic trioxide in a sodium hydroxide solution.[4]

-

-

Precipitation Reaction:

-

pH Adjustment:

-

Aging and Digestion:

-

Continue stirring the mixture for a specific duration (e.g., 1-8 hours) to allow the precipitate to age and for the reaction to go to completion.[4]

-

-

Filtration and Washing:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Dry the collected precipitate in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[4]

-

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures to crystallize substances from aqueous solutions. This technique is particularly useful for synthesizing well-defined crystalline nanoparticles of this compound with controlled morphology.

Experimental Protocol: Hydrothermal Synthesis of this compound Nanoparticles

This protocol outlines a general procedure for the hydrothermal synthesis of this compound nanoparticles.

Materials:

-

Copper(II) salt (e.g., Copper(II) acetate)

-

Arsenic precursor (e.g., Sodium arsenite)[7]

-

Solvent (e.g., Ethylene glycol)[7]

-

Capping agent (optional, e.g., oleic acid)[7]

-

Reducing agent (optional, e.g., hydrazine hydrate)[7]

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

Heating mantle or oven

-

Centrifuge

-

Ultrasonicator

Procedure:

-

Precursor Solution Preparation:

-

Transfer to Autoclave:

-

Transfer the precursor solution to a Teflon-lined stainless steel autoclave.

-

-

Hydrothermal Reaction:

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation.

-

-

Washing and Purification:

-

Wash the collected nanoparticles multiple times with a mixture of ethanol and deionized water to remove any unreacted precursors and byproducts. Sonication can be used to aid in the redispersion of the particles during washing.[7]

-

-

Drying:

-

Dry the final product under vacuum at a low temperature.[7]

-

Characterization of this compound

A variety of analytical techniques are employed to characterize the synthesized this compound, providing information about its crystal structure, morphology, composition, and vibrational properties.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the crystal structure of the synthesized this compound. The positions and intensities of the diffraction peaks are characteristic of a specific this compound compound.[9]

Table 1: Quantitative XRD Data for Selected this compound Minerals

| Mineral | Chemical Formula | Crystal System | Lattice Parameters (Å) | Reference |

| Olivenite | Cu₂(AsO₄)(OH) | Monoclinic | a = 8.5844, b = 8.2084, c = 5.9258, β = 90.130° | [10] |

| Lammerite | Cu₃(AsO₄)₂ | Monoclinic | a = 5.08, b = 11.83, c = 5.41, β = 111.4° | [1] |

| Rollandite | Cu₃(AsO₄)₂·4H₂O | Orthorhombic | a = 7.52, b = 16.02, c = 9.76 | [1] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized this compound. SEM provides surface information, while TEM offers higher resolution images of the internal structure of the nanoparticles.[11]

Table 2: Typical Morphological Observations of Synthesized this compound

| Synthesis Method | Observed Morphology | Typical Particle Size | Reference |

| Precipitation | Globular aggregates, acicular crystals | Micrometer to sub-micrometer | [10] |

| Hydrothermal | Nanoparticles, nanorods, plate-like structures | 10 - 200 nm | [7][8] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the arsenate (AsO₄³⁻) and hydroxyl (OH⁻) groups within the this compound structure. The positions of the absorption bands in FTIR and the scattered peaks in Raman spectra provide a fingerprint for identifying the specific this compound phase.[12][13]

Table 3: FTIR and Raman Peak Assignments for this compound

| Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Reference |

| AsO₄³⁻ Symmetric Stretch (ν₁) | ~830 - 880 | ~840 - 880 | [12][14] |

| AsO₄³⁻ Antisymmetric Stretch (ν₃) | ~780 - 830 | ~760 - 820 | [12][14] |

| AsO₄³⁻ Bending (ν₂, ν₄) | ~350 - 500 | ~350 - 500 | [12][14] |

| OH⁻ Stretching | ~3400 - 3600 | ~3400 - 3600 | [12][14] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound compounds. TGA measures the change in mass as a function of temperature, indicating dehydration or decomposition events, while DSC measures the heat flow associated with these transitions. The decomposition of copper arsenates can lead to the formation of copper oxides and the volatilization of arsenic oxides at elevated temperatures.[15]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of this compound.

This compound Compounds Relationship

Caption: Relationship between different this compound compounds.

References

- 1. Copper(II) arsenate - Wikipedia [en.wikipedia.org]

- 2. COPPER ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | As2Cu3O8 | CID 26065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. imim.pl [imim.pl]

- 5. US4959203A - Preparation of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journals.pan.pl [journals.pan.pl]

- 9. benchchem.com [benchchem.com]

- 10. mindat.org [mindat.org]

- 11. iarjset.com [iarjset.com]

- 12. Raman spectroscopy of the basic this compound mineral: euchroite | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to the Chemical Properties and Hazards of Copper Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper arsenate, a compound of significant toxicological interest, encompasses a group of inorganic compounds containing copper and arsenate ions. The most common form is copper(II) arsenate, with the chemical formula Cu₃(AsO₄)₂. It exists in various hydrated forms and has historically been used as an insecticide, fungicide, and wood preservative, often as a component of Chromated this compound (CCA).[1] Due to its high toxicity and carcinogenicity, its use is now heavily restricted in many countries.[1][2] This guide provides a comprehensive overview of the chemical properties and associated hazards of this compound, intended for professionals in research and development.

Chemical and Physical Properties

This compound is typically a blue or bluish-green crystalline powder.[1] Its anhydrous form, lammerite, and tetrahydrate form, rollandite, are found naturally.[3] The quantitative properties of copper(II) arsenate are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | Cu₃(AsO₄)₂ | [1] |

| Molar Mass | 468.48 g/mol | [4] |

| Appearance | Blue or bluish-green powder | [1] |

| Density | 5.2 g/cm³ | [3] |

| Melting Point | 1,100 °C (2,010 °F; 1,370 K) | [3] |

| Solubility in Water | Insoluble | [1] |

| Solubility Product (Ksp) | 7.95 × 10⁻³⁶ | [3][5] |

| Solubility | Soluble in aqueous ammonium and dilute acids | [1] |

Experimental Protocols

Synthesis of Copper(II) Arsenate

A common laboratory-scale synthesis of copper(II) arsenate involves the precipitation reaction between a soluble copper(II) salt and a soluble arsenate salt. The following is a composite protocol based on established chemical principles and patent literature.[5][6][7]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), dilute

-

Deionized water

-

Filter paper

-

Beakers, graduated cylinders, and stirring apparatus

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of copper(II) sulfate by dissolving a stoichiometric amount in deionized water.

-

Prepare a separate solution of sodium arsenate in deionized water.

-

-

Precipitation:

-

Slowly add the sodium arsenate solution to the copper(II) sulfate solution with constant stirring. A bluish-green precipitate of this compound will form.

-

The reaction can be represented by the following equation: 3CuSO₄(aq) + 2Na₂HAsO₄(aq) → Cu₃(AsO₄)₂(s) + 2Na₂SO₄(aq) + H₂SO₄(aq)

-

-

pH Adjustment:

-

Monitor the pH of the solution. The precipitation is typically carried out in a slightly acidic to neutral pH range. If necessary, adjust the pH to approximately 5.0 by the slow addition of a dilute sodium hydroxide solution to ensure complete precipitation.[5]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the this compound precipitate by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove soluble impurities, such as sodium sulfate.

-

Dry the purified this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

-

Workflow for the Synthesis of Copper(II) Arsenate:

Quantitative Analysis of Copper and Arsenic

The determination of copper and arsenic content in a sample of this compound can be performed using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after acid digestion.[8][9][10][11][12][13][14][15][16][17]

Materials:

-

Concentrated nitric acid (HNO₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

This compound sample

-

Volumetric flasks

-

Atomic Absorption Spectrometer or ICP-Mass Spectrometer

-

Certified copper and arsenic standard solutions

Procedure:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) to dissolve the sample.

-

Heat the mixture gently under a fume hood until the sample is completely dissolved and the solution is clear.

-

-

Sample Preparation for Analysis:

-

Allow the digested solution to cool to room temperature.

-

Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. This is the stock sample solution.

-

Prepare a series of working standards for both copper and arsenic by diluting the certified standard solutions.

-

Prepare a blank solution containing the same acid matrix as the samples.

-

-

Instrumental Analysis:

-

Calibrate the AAS or ICP-MS instrument using the prepared working standards.

-

Analyze the blank, standards, and the prepared sample solution according to the instrument's operating manual.

-

Determine the concentration of copper and arsenic in the sample solution from the calibration curve.

-

-

Calculation:

-

Calculate the percentage of copper and arsenic in the original this compound sample based on the measured concentrations, the dilution factor, and the initial mass of the sample.

-

Hazards and Toxicology

This compound is a highly toxic substance with both acute and chronic health effects. It is classified as a known human carcinogen.[2][6] The primary routes of exposure are inhalation and ingestion of dust.[4]

Acute Health Effects

-

Inhalation: Irritation of the respiratory tract, coughing, headache, and weakness.[18] Severe exposure can lead to systemic effects.

-

Ingestion: Nausea, vomiting, abdominal pain, diarrhea, and muscle spasms.[4] In severe cases, it can cause delirium, kidney failure, and cardiopulmonary depression, potentially leading to death.[4]

-

Eye Contact: Causes serious eye irritation, redness, and pain.[18]

-

Skin Contact: May cause skin irritation.[4]

Chronic Health Effects

-

Prolonged exposure may lead to anemia, weight loss, and damage to the central and peripheral nervous systems.[4]

-

It can also cause gastrointestinal and cardiovascular disturbances, skin rashes, and dermatitis.[4]

-

Inhalation of arsenic compounds can lead to ulceration and perforation of the nasal septum.[4]

-

Carcinogenicity: Inorganic arsenic compounds are classified as Group 1 carcinogens (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2][6]

Environmental Hazards

-

This compound is very toxic to aquatic life with long-lasting effects.[18]

-

It should not be allowed to enter the environment, and disposal must be in accordance with local, regional, and national regulations.[18]

Chemical Hazards

-

Reaction with Acids: Contact with acids, especially in the presence of active metals like zinc, can generate highly toxic arsine gas (AsH₃).[2][6]

-

Decomposition: Decomposes on heating to produce toxic fumes of arsenic.[18]

Logical Relationship for Arsine Gas Formation:

References

- 1. Copper(II) arsenate - Wikipedia [en.wikipedia.org]

- 2. Environmental and Health Hazards of Chromated this compound-Treated Wood: A Review [mdpi.com]

- 3. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. teck.com [teck.com]

- 5. US4959203A - Preparation of this compound - Google Patents [patents.google.com]

- 6. US5002748A - Method for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The use of atomic-absorption spectrophotometry for the determination of copper, chromium and arsenic in preserved wood - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. imim.pl [imim.pl]

- 12. Copper- Determination by AAS | OIV [oiv.int]

- 13. nemi.gov [nemi.gov]

- 14. icpms.cz [icpms.cz]

- 15. researchgate.net [researchgate.net]

- 16. analytik-jena.fr [analytik-jena.fr]

- 17. A simple method based on ICP-MS for estimation of background levels of arsenic, cadmium, copper, manganese, nickel, lead, and selenium in blood of the Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of chromated this compound: a study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of Copper Arsenate Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the crystallographic analysis of copper arsenate compounds. It details the experimental protocols utilized for structure determination, presents quantitative crystallographic data for key this compound minerals, and explores the structural relationships between these compounds.

Experimental Protocols: Determining the Atomic Arrangement

The primary technique for elucidating the crystal structure of this compound compounds is X-ray diffraction (XRD), which relies on the interaction of X-rays with the electron clouds of atoms within a crystal lattice.[1][2] The ordered arrangement of atoms in a crystal causes the X-rays to be diffracted in a specific pattern of intensities and angles, which can be mathematically decoded to reveal the three-dimensional atomic structure.[1][2][3] While single-crystal X-ray diffraction provides the most detailed structural information, powder XRD is a valuable alternative when suitable single crystals cannot be obtained.[4] Complementary techniques like neutron diffraction can also be employed, particularly for locating lighter atoms or studying magnetic ordering.[1][5][6]

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the precise atomic arrangement, including bond lengths and angles, within a crystalline solid. The general workflow is outlined in Figure 1.

Methodology:

-

Crystal Selection and Mounting: A small, high-quality single crystal, free of significant defects, is selected under a microscope. This crystal is mounted on a goniometer head, which allows for precise rotation and orientation in the X-ray beam.[3]

-

Data Collection: The mounted crystal is placed in a diffractometer and typically cooled with liquid nitrogen to reduce thermal vibrations of the atoms, resulting in better quality data.[3] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a large number of diffraction spots are produced when Bragg's Law (

) is satisfied for various crystal lattice planes.[3][4] These diffracted X-rays are recorded by a detector, which measures their position and intensity.[3]2dsinθ=nλ -

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group symmetry of the crystal. The intensities of the reflections are corrected for various experimental factors.

-

Structure Solution and Refinement: The "phase problem" is the central challenge in structure determination, as detectors only record intensities, not the phase of the diffracted waves. This is typically solved using computational methods like direct methods or Patterson functions.[3] The initial structural model is then refined using a least-squares minimization process, where atomic positions and displacement parameters are adjusted to improve the agreement between the observed diffraction pattern and the one calculated from the model.[2] The quality of the final structure is assessed by an R-factor (or R1 value), with a lower value indicating a better fit.[7]

Synthesis of Crystalline Copper Arsenates

While many copper arsenates are studied as naturally occurring minerals, synthetic analogues can be produced in the laboratory for controlled analysis. Common methods include:

-

Precipitation: This technique involves mixing aqueous solutions of soluble copper salts and arsenate compounds under controlled conditions (e.g., pH, temperature, reactant concentrations) to precipitate the desired crystalline phase.[8] For instance, a mono-phase crystalline this compound(III) with the formula Cu(AsO2)2 was synthesized by reacting copper sulfate and arsenious solutions at 90°C for 8 hours.[8]

-

Chemical Vapor Transport (CVT): In this method, reactants are sealed in an evacuated tube and heated. A temperature gradient causes the material to vaporize and then deposit as crystals in a cooler region of the tube. This method was used to grow single crystals of the first synthetic copper(II) tellurite arsenate, Cu₅(TeO₃)₂(AsO₄)₂.[9]

Crystal Structure Data of Key this compound Compounds

The this compound family includes a variety of minerals with distinct crystal structures. The fundamental building blocks are typically [AsO₄]³⁻ tetrahedra and copper-centered polyhedra, often distorted [CuO₆] octahedra, a consequence of the Jahn-Teller effect. The arrangement and connectivity of these polyhedra define the overall crystal structure.

The crystallographic data for several prominent this compound minerals are summarized in Table 1.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / γ (°) | **Volume (ų) ** | Reference(s) |

| Olivenite | Cu₂AsO₄(OH) | Monoclinic | P2₁/n | 9.64 | 12.09 | 8.22 | β = 90.0 | ~957 | [10] |

| Clinoclase | Cu₃(AsO₄)(OH)₃ | Monoclinic | P2₁/b | 12.4 | 6.47 | 7.27 | β = 99.58 | 575.12 | [11] |

| Cornwallite | Cu₅(AsO₄)₂(OH)₄ | Monoclinic | P2₁/c | 4.600 | 5.757 | 17.380 | β = 91.87 | 460.04 | [7] |

| Euchroite | Cu₂(AsO₄)(OH)·3H₂O | Orthorhombic | P2₁2₁2₁ | 10.035 | 10.479 | 6.107 | - | 642.27 | [12] |

| Parnauite | Cu₉(AsO₄)₂(SO₄)(OH)₁₀·7H₂O | Orthorhombic | Pmn2₁ | 3.011 | 14.259 | 14.932 | - | 641.13 | [13] |

| Krupičkaite | Cu₃[AsO₃(OH)]₂·8H₂O | Monoclinic | P2₁/m | 15.504 | 18.144 | 10.563 | β = 103.30 | 2891.5 | [14] |

Structural Descriptions

-

Olivenite : This mineral is a common secondary this compound.[15] Its structure deviates moderately from an orthorhombic arrangement.[10] Olivenite is part of an isomorphous group that includes the zinc arsenate adamite (Zn₂AsO₄OH).[16]

-

Clinoclase : A rare secondary copper mineral, clinoclase is characterized by its monoclinic crystal system.[17] It often forms as acicular (needle-like) crystals in the oxidized zones of copper sulfide deposits.[17]

-

Cornwallite : The structure of cornwallite is isotypic with the phosphate mineral pseudomalachite.[7] It is characterized by sheets of edge-sharing, distorted copper-oxygen octahedra, which are linked by discrete arsenate tetrahedra.[7] This linkage results in a stronger distortion of the copper-oxygen sheets compared to its dimorph, cornubite.[7]

-

Euchroite : The crystal structure of euchroite is an open heteropolyhedral framework.[12] This framework consists of chains of edge-sharing Cu²⁺ octahedra that are cross-linked by corner-sharing with arsenate tetrahedra.[12] The structure is further stabilized by a complex network of hydrogen bonds involving hydroxide groups and water molecules.[18]

Structural Relationships and Classifications

The diverse family of this compound minerals exhibits several key crystallographic relationships, including polymorphism and isostructural series. Understanding these connections is crucial for predicting material properties and identifying new compounds.

-

Polymorphism/Dimorphism : This occurs when two minerals have the same chemical formula but different crystal structures. A notable example is Cornwallite (monoclinic) and Cornubite (triclinic), which are dimorphs of Cu₅(AsO₄)₂(OH)₄.[7][19] Similarly, Clinoclase is the monoclinic dimorph of the triclinic mineral Gilmarite, both having the formula Cu₃(AsO₄)(OH)₃.[11]

-

Isostructural Series : Minerals are considered isostructural if they have the same crystal structure but differ in their chemical composition. Cornwallite, Cu₅(AsO₄)₂(OH)₄, is isostructural with pseudomalachite, Cu₅(PO₄)₂(OH)₄, where arsenate groups are replaced by phosphate groups.[7][20]

-

Solid Solution Series : This involves the substitution of one element for another within the same crystal structure. Olivenite (Cu₂AsO₄OH) forms a series with adamite (Zn₂AsO₄OH), where copper can be substituted by zinc.[15][16]

References

- 1. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. imim.pl [imim.pl]

- 9. [PDF] The crystal structure of the first synthetic copper(II) tellurite arsenate, CuII5(TeIVO3)2(AsVO4)2. | Semantic Scholar [semanticscholar.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mindat.org [mindat.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jgeosci.org [jgeosci.org]

- 15. handbookofmineralogy.org [handbookofmineralogy.org]

- 16. Olivenite - Wikipedia [en.wikipedia.org]

- 17. Clinoclase - Wikipedia [en.wikipedia.org]

- 18. mindat.org [mindat.org]

- 19. Cornwallite - Wikipedia [en.wikipedia.org]

- 20. mindat.org [mindat.org]

An In-depth Technical Guide to the Solubility of Copper Arsenate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of copper arsenate compounds. It delves into the quantitative aspects of solubility, detailed experimental protocols for its determination, and the various factors influencing the dissolution of these compounds. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and drug development who require a deep understanding of the behavior of this compound in aqueous environments.

Quantitative Solubility Data

The solubility of copper arsenates is generally low in pure water but is significantly influenced by the specific compound, pH, temperature, and the presence of other ions. The data presented here focuses on copper(II) arsenate (Cu₃(AsO₄)₂) and related mineral forms.

Solubility Product Constants (Ksp)

The solubility product constant (Ksp) is a measure of the extent to which a sparingly soluble compound dissolves in water. For copper(II) arsenate, the dissolution equilibrium and its Ksp are given by:

Cu₃(AsO₄)₂(s) ⇌ 3Cu²⁺(aq) + 2AsO₄³⁻(aq)

The Ksp expression is: Ksp = [Cu²⁺]³[AsO₄³⁻]²

A comprehensive study by Nelson et al. (2011) investigated the composition and solubility of five different precipitated copper(II) arsenates, highlighting the complexity of this system.[1]

Table 1: Solubility Product Constants of this compound Compounds at 25 °C

| Compound Name | Chemical Formula | Ksp | Source(s) |

| Copper(II) arsenate | Cu₃(AsO₄)₂ | 7.95 x 10⁻³⁶ | [2][3] |

| Olivenite | Cu₂(AsO₄)(OH) | - | [4][5][6] |

| Lammerite | Cu₃(AsO₄)₂ | - | [2] |

| Rollandite | Cu₃(AsO₄)₂·4H₂O | - | [2] |

Note: While Ksp values for olivenite, lammerite, and rollandite are not explicitly provided in the search results, their existence as distinct mineral phases implies they have unique solubility characteristics.

Molar Solubility

The molar solubility of copper(II) arsenate in pure water can be calculated from its Ksp. Based on a Ksp of 7.6 x 10⁻³⁶, the molar solubility is approximately 3.7 x 10⁻⁸ M.[7]

Factors Influencing Solubility

The solubility of this compound is highly dependent on pH. In acidic solutions, the arsenate ion (AsO₄³⁻) protonates, leading to a decrease in its concentration and a shift in the dissolution equilibrium towards the dissolved state to maintain the Ksp.[8] This results in a significant increase in solubility at lower pH values. A safety data sheet for a specific this compound compound, Cu₅NaH(AsO₄)₄·5H₂O, notes the pH of a saturated solution as 6.4.[9]

The solubility of this compound is reduced in a solution containing a common ion, either Cu²⁺ or AsO₄³⁻, in accordance with Le Châtelier's principle.[10][11][12][13] For instance, in a 0.10 mol/L sodium arsenate solution, the molar solubility of copper(II) arsenate is significantly lower than in pure water.[14]

Table 2: Calculated Molar Solubility of Cu₃(AsO₄)₂ in the Presence of a Common Ion at 25 °C

| Common Ion | Concentration of Common Ion (mol/L) | Molar Solubility of Cu₃(AsO₄)₂ (mol/L) |

| AsO₄³⁻ | 0.10 | 2.4 x 10⁻¹² (calculated) |

Calculation based on Ksp = 7.95 x 10⁻³⁶ and the presence of 0.10 M AsO₄³⁻ from sodium arsenate.

The solubility of this compound can be significantly increased in the presence of complexing agents. For example, it is soluble in aqueous ammonia due to the formation of stable copper-ammine complexes, such as [Cu(NH₃)₄]²⁺.[2] Other ligands, like glycine, can also form stable complexes with copper(II) and enhance solubility.[15]

Table 3: Stability Constants of Relevant Copper(II) Complexes

| Complex Ion | Ligand | log(K_stab) |

| [Cu(NH₃)₄]²⁺ | Ammonia | 13.1 |

| [Cu(glycinate)₂] | Glycine | ~15 |

| [Cu(EDTA)]²⁻ | EDTA | 18.8 |

Stability constants indicate the strength of the complex; higher values correspond to more stable complexes.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of copper(II) arsenate and the subsequent determination of its aqueous solubility.

Synthesis of Copper(II) Arsenate by Precipitation

This protocol describes a general method for the synthesis of copper(II) arsenate. The precise composition of the precipitate can be influenced by factors such as pH, temperature, and the ratio of reactants.[1][16]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare a 0.3 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

-

Prepare a 0.2 M solution of sodium arsenate by dissolving Na₂HAsO₄·7H₂O in deionized water.

-

Slowly add the copper(II) sulfate solution to the sodium arsenate solution while stirring continuously with a magnetic stirrer. A blue or bluish-green precipitate of this compound will form.

-

Monitor the pH of the mixture. Adjust the pH to a desired value (e.g., between 4 and 7) by dropwise addition of dilute sodium hydroxide or sulfuric acid. The final pH will influence the exact composition of the this compound precipitate.[1]

-

Continue stirring the mixture for a period of time (e.g., 24 hours) to allow the reaction to reach equilibrium and for the precipitate to age.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Dry the precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

-

Characterize the resulting this compound powder using techniques such as X-ray diffraction (XRD) to confirm its crystalline phase.

Determination of Aqueous Solubility

This protocol outlines the "shake-flask" method for determining the solubility of the synthesized this compound.

Materials:

-

Synthesized this compound powder

-

Deionized water (or aqueous solutions of varying pH, or containing a common ion or complexing agent)

-

Constant temperature water bath or shaker

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instruments for copper and arsenic determination (e.g., ICP-OES or AAS).

Procedure:

-

Add an excess amount of the synthesized this compound powder to a series of flasks containing the aqueous solution of interest (e.g., deionized water, buffered solutions of different pH).

-

Place the flasks in a constant temperature water bath or shaker and agitate them for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

To separate any remaining suspended particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is crucial for obtaining a true solution for analysis.

-

Accurately dilute the clear supernatant to a concentration within the working range of the analytical instrument.

-

Determine the concentration of copper and arsenic in the diluted supernatant using a calibrated analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). For arsenic, hydride generation AAS can be used for enhanced sensitivity.[17][18][19][20]

-

Calculate the molar concentrations of Cu²⁺ and AsO₄³⁻ in the original saturated solution, taking into account the dilution factor.

-

The molar solubility of the this compound can be determined from these concentrations.

Visualizations

The following diagrams illustrate the key chemical equilibria and experimental workflows involved in the study of this compound solubility.

Caption: Dissolution equilibrium of copper(II) arsenate in water.

Caption: Aqueous speciation of copper(II) and arsenate with changing pH.

Caption: Experimental workflow for synthesis and solubility determination.

Conclusion

The aqueous solubility of this compound is a complex interplay of several factors, with pH being a dominant variable. While generally considered insoluble, its solubility increases significantly in acidic conditions and in the presence of complexing agents. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for predicting the environmental fate, bioavailability, and potential toxicity of this compound-containing materials. The experimental protocols provided herein offer a robust framework for the accurate determination of solubility and for further investigation into the behavior of these compounds in diverse aqueous systems.

References

- 1. Composition and solubility of precipitated copper(II) arsenates [umu.diva-portal.org]

- 2. Copper(II) arsenate - Wikipedia [en.wikipedia.org]

- 3. This compound | As2Cu3O8 | CID 26065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jgeosci.org [jgeosci.org]

- 5. db-thueringen.de [db-thueringen.de]

- 6. researchgate.net [researchgate.net]

- 7. brainly.com [brainly.com]

- 8. Solved Copper(II) arsenate has terrible solubility in pure | Chegg.com [chegg.com]

- 9. teck.com [teck.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. A level 4.2 Solubility Product and common ion effect ksp calculations GCE AS A2 chemistry revision notes KS5 [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wyzant.com [wyzant.com]

- 15. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JPH085671B2 - this compound manufacturing method - Google Patents [patents.google.com]

- 17. imim.pl [imim.pl]

- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. imim.pl [imim.pl]

thermodynamic data for copper arsenate formation

An In-depth Technical Guide on the Thermodynamic Data for Copper Arsenate Formation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermodynamic data for the formation of various this compound compounds. It includes quantitative data on their thermodynamic properties, detailed descriptions of the experimental methodologies used for their determination, and visualizations of key formation pathways and experimental workflows.

Introduction to Copper Arsenates

Copper arsenates are a group of inorganic compounds formed from the reaction of copper(II) ions with arsenate ions. These compounds are of significant interest in various fields, including environmental science, due to their presence in contaminated soils and mining wastes, and in materials science. Several stable this compound phases can be formed, with their specific composition often depending on the pH and the molar ratio of copper to arsenic in the precursor solution.[1] Common this compound minerals include olivenite (Cu₂AsO₄OH), clinoclase (Cu₃AsO₄(OH)₃), and cornwallite (Cu₅(AsO₄)₂(OH)₄).[2] Understanding the thermodynamic stability of these compounds is crucial for predicting their environmental fate, developing remediation strategies, and for their potential synthesis and application.

Thermodynamic Data of this compound Formation

The thermodynamic stability of a compound is described by key state functions: the standard enthalpy of formation (ΔH°f), the standard Gibbs free energy of formation (ΔG°f), and the standard entropy (S°). Limited but important data exists for several this compound species.

Enthalpy of Formation

The standard molar enthalpy of formation is a measure of the energy released or consumed when one mole of a substance is formed from its constituent elements in their standard states.

| Compound | Formula | ΔH°f (kJ·mol⁻¹) | Notes |

| Hydrated Sodium Cupric Arsenate | NaCuAsO₄·1.5H₂O(s) | -1469.33 ± 0.65 | Determined by solution calorimetry.[3] |

Gibbs Free Energy and Solubility Product

The Gibbs free energy of formation indicates the spontaneity of a formation reaction. It is directly related to the solubility product constant (Ksp) for sparingly soluble salts like copper(II) arsenate.

| Compound | Formula | Ksp (at 25 °C) | Calculated Molar Solubility (in water) |

| Copper(II) Arsenate | Cu₃(AsO₄)₂(s) | 7.6 × 10⁻³⁶ | 3.7 × 10⁻⁸ M |

The dissolution of solid copper(II) arsenate in water is represented by the equilibrium: Cu₃(AsO₄)₂(s) ⇌ 3 Cu²⁺(aq) + 2 AsO₄³⁻(aq).[5] The Ksp value is a critical piece of thermodynamic data for predicting the compound's behavior in aqueous environments.[5][6]

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties is an exacting process that relies on precise experimental techniques. The primary methods cited in the literature for copper arsenates and related compounds are calorimetry and solubility studies.

Solution Calorimetry

Solution calorimetry is a powerful technique used to determine the enthalpy of formation of compounds that cannot be formed directly from their elements. The protocol for determining the standard molar enthalpy of formation of NaCuAsO₄·1.5H₂O serves as an excellent example.[3]

Methodology:

-

Synthesis and Characterization: The compound of interest (e.g., NaCuAsO₄·1.5H₂O) is first synthesized and its composition and purity are confirmed using analytical techniques such as ignition analysis and chemical assays.

-

Calorimeter: An isoperibol solution-reaction calorimeter is used. This type of calorimeter measures the heat change of a reaction by observing the temperature difference between the reaction vessel and a surrounding constant-temperature jacket.[3]

-

Thermochemical Cycle Design: A suitable thermochemical cycle is designed based on Hess's Law. For NaCuAsO₄·1.5H₂O, two dissolution reactions were measured:[3]

-

The dissolution of a mixture of starting materials {Na₃AsO₄·12H₂O(s) + CuSO₄·5H₂O(s)} in a strong acid (1.498 mol·dm⁻³ HCl).

-

The dissolution of a mixture of the product and a byproduct {NaCuAsO₄·1.5H₂O(s) + Na₂SO₄(s)} in the same solvent.

-

-

Enthalpy Measurement: The enthalpies of dissolution for both reactions are measured precisely with the calorimeter.

-

Calculation of ΔH°f: Using the measured dissolution enthalpies and known standard enthalpies of formation for the other substances in the thermochemical cycle (e.g., HCl(aq), Na₃AsO₄·12H₂O(s), CuSO₄·5H₂O(s), Na₂SO₄(s)), the standard molar enthalpy of formation of the target compound is calculated.[3]

Solubility Studies

Solubility studies are used to determine the solubility product constant (Ksp), from which the standard Gibbs free energy of reaction (ΔG°r) and subsequently the Gibbs free energy of formation (ΔG°f) can be calculated (ΔG°r = -RTlnKsp).

Methodology:

-

Precipitation: Copper(II) arsenate solids are precipitated by mixing solutions of Cu(II) and As(V) at various proportions and pH values (typically ranging from 4 to 9).[7]

-

Equilibration: The resulting suspensions are allowed to equilibrate for an extended period to ensure that the solution is saturated with respect to the solid phase.

-

Phase Characterization: The solid phases are harvested and their stoichiometric compositions are determined using a combination of techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Environmental Scanning Microscopy with Energy Dispersive Spectroscopy (ESEM-EDS), to identify the specific this compound compounds formed (e.g., Cu₃(AsO₄)₂, Cu₂(AsO₄)(OH), etc.).[7]

-

Aqueous Analysis: The total soluble concentrations of copper and arsenic in the equilibrated supernatant are measured, typically using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Stability Constant Calculation: Based on the composition of the solid phase and the measured equilibrium concentrations of the ions in solution, the stability constants and Ksp for each solid phase are calculated.[7]

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in chemical systems and the workflows used to study them.

Caption: Influence of pH and Cu/As ratio on the formation of different this compound species.[1]

Caption: Generalized workflow for determining enthalpy of formation via solution calorimetry.[3]

Conclusion

The are fundamental to understanding their stability and reactivity in various environments. While data for specific compounds like hydrated sodium cupric arsenate and the solubility product for copper(II) arsenate are available, a comprehensive, critically evaluated dataset for all major this compound minerals remains a subject for further research. The experimental protocols of solution calorimetry and solubility studies provide robust frameworks for obtaining these crucial thermodynamic parameters. The visualizations provided illustrate the key dependencies in this compound synthesis and the logical flow of experimental determination, offering valuable tools for researchers in the field.

References

An In-depth Technical Guide to Copper Arsenate: Nomenclature, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper arsenate, a compound of significant interest due to its historical applications and toxicological profile. This document details its chemical identity, physicochemical properties, and the molecular pathways it perturbs within biological systems.

Chemical Identification and Nomenclature

This compound encompasses a group of inorganic compounds containing copper and arsenate ions. The specific nomenclature and Chemical Abstracts Service (CAS) number vary depending on the oxidation states of copper and arsenic, as well as the degree of hydration. The most common form is copper(II) arsenate.

Below is a summary of the various forms of this compound and their corresponding identifiers.

| Chemical Name | Common Synonyms | Molecular Formula | CAS Number |

| Copper(II) arsenate | Cupric arsenate, Tricopper diarsenate | Cu₃(AsO₄)₂ | 7778-41-8 |

| Copper(II) arsenate tetrahydrate | Cupric arsenate tetrahydrate | Cu₃(AsO₄)₂·4H₂O | 13478-34-7 |

| Copper(II) arsenate hydrate | Cupric arsenate hydrate | As₂Cu₃O₈·xH₂O | 29871-13-4 |

| This compound hydroxide | Basic this compound, Olivenite | Cu₂(AsO₄)(OH) | 16102-92-4 |

| Cuprous arsenate | Tricopper(1+) arsenate | Cu₃AsO₄ | 50400-19-6 |

| Copper arsenite | Cupric arsenite, Scheele's Green | CuHAsO₃ | 10290-12-7 |

Physicochemical Properties

The physical and chemical properties of copper arsenates are crucial for understanding their environmental fate, bioavailability, and toxicological effects. These properties can vary slightly based on the specific form of the compound.

| Property | Copper(II) Arsenate (Cu₃(AsO₄)₂) | Copper(II) Arsenate Tetrahydrate (Cu₃(AsO₄)₂·4H₂O) | Notes |

| Molecular Weight | 468.48 g/mol | 540.54 g/mol | |

| Appearance | Blue or bluish-green powder | Blue to blue-green powder | |

| Melting Point | Decomposes | Decomposes | |

| Density | 4.83 g/cm³ | 3.55 g/cm³ | |

| Solubility in Water | Insoluble | Insoluble | |

| Solubility in other solvents | Soluble in dilute acids and aqueous ammonia | Soluble in dilute acids |

Toxicological Profile and Biological Signaling Pathways

This compound is highly toxic to humans and other organisms due to the presence of both copper and arsenic. The toxicity is multifaceted, involving the induction of oxidative stress, disruption of cellular signaling, and induction of apoptosis (programmed cell death).

Mechanism of Toxicity

The primary mechanism of this compound toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This cellular stress damages proteins, lipids, and DNA, and disrupts normal cellular function. Both copper and arsenic contribute to this process.

Key Signaling Pathways Affected

Copper and arsenic, the components of this compound, are known to interfere with several critical intracellular signaling pathways. Understanding these interactions is vital for toxicological assessment and the development of potential therapeutic interventions.

3.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Both copper and arsenic can modulate NF-κB activity. Arsenic, in particular, has been shown to activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This can contribute to the chronic inflammation observed in arsenic-related diseases.

Caption: NF-κB signaling pathway activation by this compound-induced oxidative stress.

3.2.2. Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, such as that induced by arsenic, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: Nrf2-Keap1 antioxidant response pathway activated by this compound.

3.2.3. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Copper has been shown to activate MAPK pathways, which can have dual roles, either promoting cell survival or inducing apoptosis depending on the cellular context and the specific MAPK cascade activated.

Caption: Copper-induced activation of the p38 MAPK pathway leading to apoptosis.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate study of this compound. Below are outlines for the synthesis and analysis of this compound.

Synthesis of Copper(II) Arsenate

This protocol describes a precipitation method for the laboratory-scale synthesis of copper(II) arsenate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Deionized water

-

Dilute sulfuric acid (H₂SO₄)

-

Dilute sodium hydroxide (NaOH)

-

Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.

-

Prepare a 0.33 M solution of sodium arsenate by dissolving the appropriate amount of Na₂HAsO₄·7H₂O in deionized water.

-

-

Precipitation:

-

Slowly add the sodium arsenate solution to the copper(II) sulfate solution while stirring vigorously with a magnetic stirrer.

-

A blue-green precipitate of copper(II) arsenate will form.

-

Monitor the pH of the solution and adjust to approximately 5-6 using dilute sulfuric acid or sodium hydroxide to ensure complete precipitation.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any soluble impurities. This can be done by resuspending the solid in water, allowing it to settle, and decanting the supernatant. Repeat this process 3-4 times.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with additional deionized water.

-

-

Drying:

-

Dry the collected copper(II) arsenate in a drying oven at 105-110 °C to a constant weight.

-

Caption: Workflow for the synthesis of copper(II) arsenate.

Quantitative Analysis of Copper and Arsenic

Atomic Absorption Spectroscopy (AAS) and X-Ray Fluorescence (XRF) are common techniques for the quantitative determination of copper and arsenic in this compound samples.

4.2.1. Analysis by Atomic Absorption Spectroscopy (AAS)

Instrumentation:

-

Atomic Absorption Spectrometer with a copper and an arsenic hollow cathode lamp.

-

Air-acetylene flame for copper analysis.

-

Hydride generation system for arsenic analysis.

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a minimal amount of concentrated nitric acid. Gentle heating may be required.

-

Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume with deionized water.

-

Further dilutions may be necessary to bring the copper and arsenic concentrations within the linear working range of the instrument.

Analysis:

-

Copper: Aspirate the prepared sample solutions into the air-acetylene flame and measure the absorbance at 324.8 nm.

-

Arsenic: Use the hydride generation system to convert the arsenic in the sample to arsine gas (AsH₃), which is then introduced into the atomizer (e.g., a heated quartz cell) for absorbance measurement at 193.7 nm.

-

Construct calibration curves for both copper and arsenic using a series of standard solutions of known concentrations.

-

Determine the concentration of copper and arsenic in the sample solutions from the calibration curves.

4.2.2. Analysis by X-Ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive technique that can be used for rapid elemental analysis.

Instrumentation:

-

Energy-dispersive or wavelength-dispersive X-ray fluorescence spectrometer.

Sample Preparation:

-

Grind the this compound sample to a fine, homogeneous powder.

-

Press the powder into a pellet using a hydraulic press. Alternatively, the loose powder can be placed in a sample cup with a thin-film window.

Analysis:

-

Place the prepared sample in the XRF spectrometer.

-

Irradiate the sample with an X-ray source.

-

Detect the characteristic fluorescent X-rays emitted by the copper and arsenic atoms.

-

Quantify the concentrations of copper and arsenic by comparing the intensities of their characteristic X-ray lines to those of certified reference materials or by using a fundamental parameters approach.

Conclusion

This technical guide has provided a detailed overview of the nomenclature, physicochemical properties, and biological interactions of this compound. The information presented, including the structured data tables and diagrams of key signaling pathways, is intended to be a valuable resource for researchers, scientists, and professionals in drug development. The outlined experimental protocols offer a starting point for the synthesis and analysis of this important and toxicologically relevant compound. Further research into the intricate molecular mechanisms of this compound toxicity will continue to enhance our understanding and inform safety and regulatory practices.

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Copper Arsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper arsenate minerals represent a diverse and complex group of secondary minerals formed in the oxidized zones of copper-arsenic-bearing ore deposits. Their occurrence and specific mineralogy are dictated by a delicate interplay of geochemical parameters, including pH, Eh, and the local concentration of copper and arsenic ions. This guide provides a comprehensive overview of the principal this compound minerals, their physicochemical properties, natural occurrences, and the experimental methodologies used for their characterization and synthesis. Detailed quantitative data are presented in tabular format to facilitate comparison, and logical diagrams generated using Graphviz illustrate key formation pathways and experimental workflows.

Introduction

The natural occurrence of copper arsenates is primarily linked to the supergene alteration of primary copper and arsenic-bearing sulfide minerals.[1] When these primary ores, such as chalcopyrite (CuFeS₂) and arsenopyrite (FeAsS), are exposed to oxidizing conditions near the Earth's surface, they become unstable and break down, releasing copper and arsenic into the groundwater.[1] Subsequent interaction of these metal-rich fluids with the surrounding host rock under specific geochemical conditions leads to the precipitation of a variety of secondary this compound minerals.[1][2] Understanding the formation and properties of these minerals is crucial for mineral exploration, environmental remediation of mine sites, and potentially for novel applications in various scientific fields.

Major this compound Minerals: A Quantitative Overview

A significant number of this compound minerals have been identified. The following tables summarize the key quantitative data for some of the most common and well-characterized species.

Table 1: Chemical and Physical Properties of Common this compound Minerals

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) | Color |

| Olivenite | Cu₂(AsO₄)(OH) | Monoclinic | 3 | 4.3 - 4.46 | Olive-green, yellow, brown |

| Clinoclase | Cu₃(AsO₄)(OH)₃ | Monoclinic | 2.5 - 3 | 4.38 | Dark greenish-blue to blackish-green |

| Lammerite | Cu₃(AsO₄)₂ | Monoclinic | 3.5 - 4 | 4.9 - 5.18 | Dark green |

| Rollandite | Cu₃(AsO₄)₂·4H₂O | Orthorhombic | 4 - 4.5 | 3.9 | Glass-green |

| Cornwallite | Cu₅(AsO₄)₂(OH)₄ | Monoclinic | 4.5 | 4.17 | Verdigris-green, blackish-green, emerald-green |

| Liroconite | Cu₂Al(AsO₄)(OH)₄·4H₂O | Monoclinic | 2 - 2.5 | 2.9 - 3.01 | Sky-blue to green |

| Chenevixite | Cu₂Fe³⁺₂(AsO₄)₂(OH)₄ | Monoclinic | 3.5 - 4.5 | 4.38 | Olive-green, yellow-green, dark green |

| Euchroite | Cu₂(AsO₄)(OH)·3H₂O | Orthorhombic | 3.5 - 4 | 3.39 - 3.45 | Bright emerald-green, leek-green |

References:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Table 2: Crystallographic Data for Selected this compound Minerals

| Mineral | Space Group | Unit Cell Parameters |

| Olivenite | P2₁/n | a = 8.23 Å, b = 8.59 Å, c = 5.94 Å, β = 90.0° |

| Clinoclase | P2₁/c | a = 7.26 Å, b = 6.46 Å, c = 12.37 Å, β = 99.5° |

| Lammerite | P2₁/a | a = 5.079(1) Å, b = 11.611(2) Å, c = 5.394(1) Å, β = 111.72(2)° |

| Rollandite | Pnma | a = 5.6906(4) Å, b = 17.061(1) Å, c = 9.732(1) Å |

| Cornwallite | P2₁/c | a = 17.33 Å, b = 5.82 Å, c = 4.60 Å, β = 92.22° |

| Liroconite | I2/a | a = 12.664(2) Å, b = 7.553(2) Å, c = 9.914(3) Å, β = 91.32° |

| Chenevixite | P2₁/m | a = 5.7012 Å, b = 5.1801 Å, c = 29.265 Å, β = 89.99° |

| Euchroite | P2₁2₁2₁ | a = 10.06 Å, b = 10.52 Å, c = 6.11 Å |

References:[2][5][6][9][10][11][12]

Natural Occurrence and Paragenesis

This compound minerals are exclusively secondary in origin, forming in the oxidized or "supergene" zones of ore deposits.[1] The specific mineral assemblage that develops is a function of the local geochemical environment.

Geochemical Formation Pathway

The formation of secondary this compound minerals is a complex process governed by several factors. The initial step involves the oxidative weathering of primary sulfide minerals, which releases Cu²⁺ and arsenate (AsO₄³⁻) ions into solution. The subsequent precipitation of specific this compound minerals is controlled by the pH, Eh (redox potential), and the relative activities of various ions in the aqueous solution.

Paragenetic Sequence

The paragenetic sequence, or the order of mineral formation, can often be determined by observing the textural relationships between different minerals in a sample. In many copper deposits, there is a general trend from copper-rich sulfides at depth, transitioning upwards into sulfates, arsenates, and finally carbonates and silicates in the most intensely weathered zones. The specific sequence of this compound minerals can vary, but often minerals like olivenite, which are stable under more acidic conditions, will form earlier in the weathering process. As the fluids become more neutralized through interaction with carbonate host rocks, minerals requiring higher pH for stability, such as clinoclase, may precipitate.[24]

Experimental Protocols

The characterization and synthesis of this compound minerals are essential for confirming their identity and understanding their properties.

Mineral Identification and Characterization

X-ray diffraction is the primary technique for identifying crystalline materials. A powdered sample is irradiated with X-rays, and the resulting diffraction pattern is unique to the mineral's crystal structure.

Protocol for Powder X-Ray Diffraction:

-

Sample Preparation: A small amount of the mineral is ground to a fine powder (<10 µm) in an agate mortar to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, often by pressing it into a shallow cavity.

-

Instrument Setup: The diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation) and the goniometer is calibrated.

-

Data Collection: The sample is scanned over a range of 2θ angles (typically 5° to 70°), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed by identifying the positions and relative intensities of the diffraction peaks. These are then compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.

SEM provides high-magnification images of mineral grains, revealing their morphology and textural relationships. When coupled with EDS, it allows for in-situ elemental analysis.[25][26][27][28][29]

Protocol for SEM-EDS Analysis:

-

Sample Preparation: For detailed analysis, a polished thin section or a carbon-coated sample mount is prepared. This ensures a flat, conductive surface.

-

SEM Imaging: The sample is placed in the SEM chamber, and a high-energy electron beam is scanned across the surface. Backscattered electron (BSE) imaging is particularly useful as the image contrast is sensitive to the average atomic number of the elements in the mineral, allowing for rapid phase discrimination.[27]

-

EDS Analysis: The electron beam is focused on a specific point or area of interest. The interaction of the beam with the sample generates characteristic X-rays, and the EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of that point. This can be done qualitatively (identifying elements present) or quantitatively (determining elemental concentrations).

Synthesis of this compound Minerals

The laboratory synthesis of this compound minerals allows for the study of their formation under controlled conditions and provides pure phases for further experimentation.

General Protocol for Hydrothermal Synthesis:

This method mimics the natural formation of these minerals in aqueous environments.

-

Reactant Preparation: Soluble salts of copper (e.g., CuSO₄ or Cu(NO₃)₂) and arsenic (e.g., Na₂HAsO₄) are dissolved in deionized water to create stock solutions of known concentrations.

-

pH Adjustment: The pH of the arsenic solution is adjusted to a desired value using an acid (e.g., H₂SO₄) or a base (e.g., NaOH), as pH is a critical parameter in determining the final mineral phase.

-

Precipitation: The copper solution is slowly added to the arsenic solution while stirring. A precipitate will form.

-

Hydrothermal Treatment: The resulting suspension is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-200 °C) for a period of hours to days to promote crystallization.

-

Product Recovery: After cooling, the solid product is separated by filtration, washed with deionized water to remove any unreacted salts, and dried at a low temperature.

-

Characterization: The synthetic product is then analyzed using techniques like XRD and SEM-EDS to confirm its identity and purity.

Conclusion

The this compound minerals are a fascinating and important group of secondary minerals. Their study provides valuable insights into geochemical processes occurring in the oxidized zones of ore deposits. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers in mineralogy, geochemistry, and materials science. Further research into the synthesis and properties of these minerals may uncover novel applications in various technological fields.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. mindat.org [mindat.org]

- 3. Liroconite - Wikipedia [en.wikipedia.org]

- 4. Lammerite Mineral Data [webmineral.com]

- 5. mindat.org [mindat.org]

- 6. Euchroite - Wikipedia [en.wikipedia.org]

- 7. geologypage.com [geologypage.com]

- 8. mindat.org [mindat.org]

- 9. mindat.org [mindat.org]

- 10. Cornwallite - Wikipedia [en.wikipedia.org]

- 11. handbookofmineralogy.org [handbookofmineralogy.org]

- 12. mindat.org [mindat.org]

- 13. mindat.org [mindat.org]

- 14. Liroconite (Liroconite) - Rock Identifier [rockidentifier.com]

- 15. assignmentpoint.com [assignmentpoint.com]

- 16. Chenevixite - Encyclopedia [le-comptoir-geologique.com]

- 17. Cornwallite - Encyclopedia [le-comptoir-geologique.com]

- 18. merriam-webster.com [merriam-webster.com]

- 19. Rollandite Mineral Data [webmineral.com]

- 20. Chenevixite Mineral Data [webmineral.com]

- 21. chenevixite - Wiktionary, the free dictionary [en.wiktionary.org]

- 22. handbookofmineralogy.org [handbookofmineralogy.org]

- 23. mindat.org [mindat.org]

- 24. GMS - Copper Arsenates [gamineral.org]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. mdpi.com [mdpi.com]

- 27. nanoimages.com [nanoimages.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper Arsenate: Molecular Formula, Molar Mass, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper arsenate, focusing on its chemical properties and methods of synthesis and analysis. The information is intended to serve as a foundational resource for professionals in research and development who may encounter this compound in various scientific contexts, from environmental studies to toxicology.

Chemical Identity and Properties

This compound is an inorganic compound that can exist in several forms, most notably as copper(II) arsenate. It is typically a blue or bluish-green powder. Its solubility characteristics are critical to its application and environmental fate; it is insoluble in water and alcohol but will dissolve in aqueous ammonia and dilute acids.[1] Natural occurrences of this compound include the anhydrous mineral lammerite (Cu₃(AsO₄)₂) and the hydrated mineral rollandite (Cu₃(AsO₄)₂·4H₂O).[1] A basic form, this compound hydroxide (Cu(OH)AsO₄), is found as the mineral olivenite.[1]

Molecular Formula and Molar Mass

The precise molecular formula and molar mass of this compound are dependent on its specific form, particularly its state of hydration. The most commonly cited forms are the anhydrous salt and its tetrahydrate.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| Anhydrous Copper(II) Arsenate | Cu₃(AsO₄)₂ | 468.48 |

| Copper(II) Arsenate Tetrahydrate | Cu₃(AsO₄)₂·4H₂O | 540.54 |

| This compound Hydroxide (Olivenite) | Cu₂(AsO₄)(OH) | 285.02 |

| - | Cu₅H₂(AsO₄)₄·2H₂O | 972.85 |

Calculation of Molar Mass for Anhydrous Copper(II) Arsenate (Cu₃(AsO₄)₂):

-

Atomic mass of Copper (Cu): 63.546 u

-

Atomic mass of Arsenic (As): 74.922 u

-

Atomic mass of Oxygen (O): 15.999 u

Molar Mass = 3 * (63.546) + 2 * (74.922) + 8 * (15.999) = 190.638 + 149.844 + 127.992 = 468.474 g/mol . This is consistent with the widely reported value of 468.48 g/mol .[2][3][4][5]

Calculation of Molar Mass for Copper(II) Arsenate Tetrahydrate (Cu₃(AsO₄)₂·4H₂O):

-

Molar mass of Cu₃(AsO₄)₂: 468.474 g/mol

-

Molar mass of Water (H₂O): 2 * (1.008) + 15.999 = 18.015 g/mol

Molar Mass = 468.474 + 4 * (18.015) = 468.474 + 72.06 = 540.534 g/mol .

Experimental Protocols

The synthesis and analysis of this compound require precise control of experimental conditions. The following sections detail common methodologies.

Synthesis of Copper(II) Arsenate by Precipitation

A prevalent method for synthesizing this compound is through a controlled precipitation reaction involving a soluble copper salt and a soluble arsenate salt.

Objective: To synthesize copper(II) arsenate by reacting copper sulfate with sodium arsenate, with steps to remove impurities.

Materials:

-

Copper sulfate (CuSO₄) solution

-

Sodium arsenate (Na₃AsO₄) solution

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution (e.g., 150 g/L)

Procedure:

-

A solution of sodium arsenate is prepared and, if necessary, neutralized to approximately pH 7 with sulfuric acid.

-

The sodium arsenate solution is added to a copper sulfate solution at an elevated temperature, for instance, 80°C, over a period of about 60 minutes to form a solution containing both copper and arsenic ions without immediate precipitation of this compound.

-

The pH of the resulting copper and arsenic-containing solution is carefully adjusted to a range of 1.7 to 2.2 using sulfuric acid. This acidic environment facilitates the precipitation of sludge-forming impurities while keeping the this compound in solution.

-

The precipitated impurities are removed from the solution by filtration.

-

The purified copper and arsenic-containing solution is then subjected to precipitation. With vigorous agitation and maintaining the temperature at 80°C, a sodium hydroxide solution is added over approximately 40 minutes.

-

The pH of the solution is raised to a range of 3.2 to 5.0 to induce the precipitation of this compound.[6]

-

The this compound precipitate is then recovered, for example, by filtration, and can be washed and dried.

Analytical Determination of Copper and Arsenic

The quantification of copper and arsenic in a sample is crucial for quality control and environmental monitoring. Voltammetry is a sensitive electrochemical method suitable for this purpose.

Objective: To determine the concentration of copper and arsenic in an aqueous sample using voltammetry.

Instrumentation:

-

Portable Voltammetric Analyzer (e.g., Metrohm 946 Portable VA Analyzer)

-

Working electrode, reference electrode, and auxiliary electrode assembly

General Procedure:

-

Sample Preparation: The sample containing this compound is appropriately diluted and acidified. For the speciation of arsenic, it is critical to perform the analysis on-site to prevent the oxidation of As(III) to As(V).[3]

-

Electrolyte Addition: The prepared sample is mixed with a suitable supporting electrolyte in the measuring cell.

-

Voltammetric Analysis:

-

Copper Determination: The concentration of copper can be determined using techniques like anodic stripping voltammetry.

-